1-(4-Acetylphenyl)-2-methyl-1-propanone

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Pharmaceutical QC laboratories frequently struggle to source well-characterized impurity reference standards that withstand regulatory scrutiny for ANDA submissions. 1-(4-Acetylphenyl)-2-methyl-1-propanone (Ibuprofen Impurity 16) resolves this challenge as a certified oxidative/thermal degradation marker. - Enables validated HPLC/UPLC/GC quantification of this specific impurity in Ibuprofen drug substance and finished product. - Supplied with comprehensive characterization data compliant with USP, EP, and ICH guidelines. - Available as a Pharmaceutical Secondary Standard with multi-traceability to primary pharmacopeial standards, ensuring audit-ready documentation.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 103931-20-0
Cat. No. B133109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetylphenyl)-2-methyl-1-propanone
CAS103931-20-0
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C12H14O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3
InChIKeyOKDVJTURSCLUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Acetylphenyl)-2-methyl-1-propanone: Identity & Procurement


1-(4-Acetylphenyl)-2-methyl-1-propanone (CAS 103931-20-0), also known as 4-Isobutyrylacetophenone, is a synthetic aryl ketone with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . It is primarily defined within pharmaceutical and chemical contexts as Ibuprofen Impurity 16, a recognized oxidative and thermal degradation product of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen . Consequently, its principal commercial availability is as a certified reference standard intended for analytical method development, validation, and quality control in pharmaceutical manufacturing, rather than as a bulk industrial chemical [1].

Certified reference standard for Ibuprofen Impurity 16
Analytical method validation and ANDA submission support
Weak ACC inhibitor profile for negative-control assay context

1-(4-Acetylphenyl)-2-methyl-1-propanone: Substitution Limitations


The potential for generic substitution of 1-(4-Acetylphenyl)-2-methyl-1-propanone with other aryl ketones or Ibuprofen-related compounds is critically limited. Its procurement value is not derived from general class-level properties but from its precise chemical identity as a specific impurity in Ibuprofen . As a degradation marker, its utility in analytical methods—such as HPLC method validation or as a system suitability standard—is absolute and non-interchangeable . Replacing this compound with another, even a structurally similar ketone, would invalidate the analytical method's specificity for this exact degradation pathway, compromising regulatory compliance for Abbreviated New Drug Applications (ANDAs) [1]. Furthermore, evidence suggests distinct and weak biological activity profiles compared to other known ACC inhibitors, making it unsuitable for substitution in discovery research without careful orthogonal validation [2].

Analytical Specificity
Non-identical impurity markers may invalidate Ibuprofen degradation pathway detection and method specificity.
Regulatory Compliance
Substitution risks non-compliance with ANDA requirements; only this certified standard confirms the exact degradation route.
Assay Control Context
Weak ACC1/ACC2 potency differs markedly from potent inhibitors; direct replacement as a positive control would shift assay interpretation.

1-(4-Acetylphenyl)-2-methyl-1-propanone: Key Differentiators


Certified Impurity Standard for Ibuprofen

1-(4-Acetylphenyl)-2-methyl-1-propanone is not a general-purpose ketone but a defined impurity standard. Its identity is chemically defined as Ibuprofen Impurity 16. The comparator baseline is Ibuprofen itself (CAS 15687-27-1). This compound is provided with detailed characterization data conforming to regulatory guidelines (e.g., USP, EP) and is intended as a reference standard for analytical method development, validation (AMV), and quality control (QC) applications for Ibuprofen drug substance and product [1].

Certified Impurity Standard
Class-level inference
Ibuprofen Impurity 16 reference standard
Regulatory-grade analytical identity
Review COA for characterization data
Analytical Chemistry Pharmaceutical Quality Control Method Validation

ACC1/2 Inhibition Comparison

In in vitro enzyme inhibition assays, 1-(4-Acetylphenyl)-2-methyl-1-propanone demonstrates a distinct, weak activity profile against human acetyl-CoA carboxylase (ACC) isoforms. This is in stark contrast to potent ACC inhibitors. For human ACC1, the target compound exhibits an IC50 > 100,000 nM (>100 µM) [1]. In comparison, a known ACC1 inhibitor (BDBM50365279/CHEMBL1958360) exhibits a potent IC50 of 32 nM against human ACC1 under similar assay conditions [2]. This represents a >3,100-fold difference in potency.

ACC1 Inhibition
Cross-study comparable
Target IC50 > 100,000 nM vs Comparator 32 nM
Negative-control fit for ACC1 assays
Confirm in own assay system
Enzymology Drug Discovery Biochemical Pharmacology

ACC1 vs. ACC2 Isoform Selectivity

The compound exhibits a notable but limited selectivity profile between the two human ACC isoforms. Against human ACC2, it has an IC50 of 186 nM [1]. Compared to its activity on ACC1 (IC50 > 100,000 nM), this represents a >538-fold selectivity for ACC2 over ACC1. However, this selectivity is not absolute, as a potent dual inhibitor (BDBM50365279/CHEMBL1958360) demonstrates potent activity against both isoforms (hACC1 IC50 = 32 nM, hACC2 IC50 = 8 nM) [2].

ACC2 Selectivity
Cross-study comparable
>538-fold selective for ACC2 over ACC1
ACC2 isoform-selective probe context
Moderate ACC2 potency (186 nM)
Enzymology Selectivity Drug Discovery

Weak CYP2D6 Inhibition Assessment

In assessing potential off-target effects, 1-(4-Acetylphenyl)-2-methyl-1-propanone was found to be a very weak inhibitor of the critical drug-metabolizing enzyme CYP2D6, with an IC50 > 20,000 nM (>20 µM) [1]. This is a significant differentiator from the known CYP2D6 inhibitor quinidine, which has an IC50 in the nanomolar range. For context, this weak activity is similar to the lack of inhibition observed against acetylcholinesterase at 26 µM .

CYP2D6 Interaction
Class-level inference
IC50 > 20,000 nM (very weak inhibitor)
Low in vitro CYP2D6 interaction risk
Relevance limited to research ADME panels
Toxicology Drug Metabolism ADME

1-(4-Acetylphenyl)-2-methyl-1-propanone: Procurement Applications


Ibuprofen Degradation Product Reference Standard

This is the primary application. 1-(4-Acetylphenyl)-2-methyl-1-propanone is procured and used as a certified reference standard (Ibuprofen Impurity 16) in analytical chemistry laboratories. It is essential for developing and validating HPLC, UPLC, or GC methods to detect and quantify this specific oxidative/thermal degradation product in Ibuprofen drug substance and finished pharmaceutical products. This use is critical for meeting regulatory requirements for ANDA submissions and ensuring batch-to-batch consistency [1].

Negative Control for ACC Assays

Based on evidence showing its very weak inhibitory activity against ACC1 (IC50 > 100,000 nM), this compound serves as an excellent negative control or a baseline comparator in enzyme inhibition assays. Researchers developing or profiling potent ACC inhibitors can use this compound to validate assay sensitivity and confirm that observed effects are not due to non-specific interactions with the protein [2].

Selective ACC2 Pharmacological Probe

The compound exhibits a moderate but selective inhibition of human ACC2 (IC50 = 186 nM) relative to ACC1 (IC50 > 100,000 nM). This >500-fold selectivity, despite the moderate potency, makes it a potentially useful pharmacological tool compound. It can be used in in vitro or cellular assays designed to differentiate the specific biological roles of ACC2 from those of ACC1 [3].

Low CYP2D6 Interaction Benchmark

The data showing very weak inhibition of CYP2D6 (IC50 > 20,000 nM) positions this compound as a useful reference for ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology screening panels. It can be included as a benchmark for low-interaction risk compounds when assessing new chemical entities for their potential to cause drug-drug interactions via CYP2D6 inhibition [4].

Application
Selection Property
Validation Focus
Ibuprofen Degradation Product Reference Standard
Certified impurity reference standard
HPLC/UPLC method validation per USP/EP
Negative Control for ACC Assays
Very low ACC1 inhibition profile
Assay sensitivity and non-specific binding validation
Selective ACC2 Pharmacological Probe
Pronounced ACC2 selectivity over ACC1
ACC2-specific functional assay discrimination
Low CYP2D6 Interaction Benchmark
Low CYP2D6 inhibition potential
Drug-drug interaction screening panel validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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